4-Aminophenyl 3,4,5-tris(dodecyloxy)benzoate
Description
Properties
CAS No. |
593280-04-7 |
|---|---|
Molecular Formula |
C49H83NO5 |
Molecular Weight |
766.2 g/mol |
IUPAC Name |
(4-aminophenyl) 3,4,5-tridodecoxybenzoate |
InChI |
InChI=1S/C49H83NO5/c1-4-7-10-13-16-19-22-25-28-31-38-52-46-41-43(49(51)55-45-36-34-44(50)35-37-45)42-47(53-39-32-29-26-23-20-17-14-11-8-5-2)48(46)54-40-33-30-27-24-21-18-15-12-9-6-3/h34-37,41-42H,4-33,38-40,50H2,1-3H3 |
InChI Key |
XGSIPLJBLMXAEE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCOC1=CC(=CC(=C1OCCCCCCCCCCCC)OCCCCCCCCCCCC)C(=O)OC2=CC=C(C=C2)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Aminophenyl 3,4,5-tris(dodecyloxy)benzoate typically involves multiple steps, starting with the preparation of the benzoate core. One common method involves the esterification of 3,4,5-tris(dodecyloxy)benzoic acid with 4-aminophenol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-Aminophenyl 3,4,5-tris(dodecyloxy)benzoate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Reagents like bromine (Br2) or chlorosulfonic acid (HSO3Cl) under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitro derivatives, while reduction can produce primary amines or alcohols.
Scientific Research Applications
Materials Science
Polymer Synthesis and Modification
The compound has been utilized in the synthesis of novel polyimides and copolyimides. These polymers exhibit enhanced properties such as improved thermal stability and solubility due to the incorporation of long-chain alkyl groups. For instance, a study demonstrated that polyimides derived from 4-Aminophenyl 3,4,5-tris(dodecyloxy)benzoate showed excellent surface wettability changes upon UV irradiation, making them suitable for applications in coatings and surface modifications .
Table 1: Properties of Polyimides Derived from 4-Aminophenyl 3,4,5-tris(dodecyloxy)benzoate
| Property | Value |
|---|---|
| Thermal Stability | Up to 300°C |
| Solubility | Soluble in organic solvents |
| UV Responsiveness | Significant change in wettability |
Organic Electronics
Liquid Crystalline Materials
4-Aminophenyl 3,4,5-tris(dodecyloxy)benzoate has been studied for its liquid crystalline properties. It can form columnar liquid crystals at room temperature, which are essential for applications in organic electronics such as organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). The self-assembly behavior of this compound contributes to the formation of organized structures that enhance charge transport properties .
Case Study: Organic Field-Effect Transistors
In a recent study, devices fabricated using liquid crystalline materials derived from this compound exhibited improved charge mobility compared to traditional organic semiconductors. This advancement suggests potential for developing high-performance electronic devices .
Biomedical Applications
Drug Delivery Systems
The amphiphilic nature of 4-Aminophenyl 3,4,5-tris(dodecyloxy)benzoate allows it to form micelles in aqueous solutions, which can encapsulate hydrophobic drugs. This property is particularly useful for targeted drug delivery systems where controlled release is essential. Research indicates that drug-loaded micelles demonstrate enhanced bioavailability and therapeutic efficacy .
Table 2: Drug Delivery Efficacy of Micelles Formed by 4-Aminophenyl 3,4,5-tris(dodecyloxy)benzoate
| Drug | Encapsulation Efficiency (%) | Release Rate (%) |
|---|---|---|
| Doxorubicin | 85 | 60 (over 24 hours) |
| Paclitaxel | 90 | 50 (over 24 hours) |
Mechanism of Action
The mechanism of action of 4-Aminophenyl 3,4,5-tris(dodecyloxy)benzoate involves its interaction with specific molecular targets and pathways. The aminophenyl group can form hydrogen bonds and electrostatic interactions with biological macromolecules, influencing their function. Additionally, the dodecyloxy groups can enhance the compound’s lipophilicity, facilitating its penetration into cell membranes and interaction with intracellular targets.
Comparison with Similar Compounds
Table 1: Key Structural and Functional Differences
Thermal and Phase Behavior
- 4-Aminophenyl derivative: Exhibits a columnar mesophase below 323 K, with aliphatic chains crystallizing in an all-anti conformation below 283 K .
- Hydantoin derivatives: Form thermoreversible gels in ethanol due to H-bonding and microphase separation, with gelation temperatures dependent on stereochemistry (Z vs. E isomers) .
- 3,4,5-Tris(dodecyloxy)benzoic acid : Melts at 91–92°C and serves as a precursor for ester derivatives without intrinsic mesophase behavior .
Biological Activity
4-Aminophenyl 3,4,5-tris(dodecyloxy)benzoate is a compound of interest due to its unique structure and potential biological activities. This article explores its synthesis, biological properties, and applications in various fields, including medicinal chemistry and materials science.
Chemical Structure
The compound features a phenyl ring substituted with an amino group and a tri-alkoxy benzoate moiety. Its molecular formula is , indicating a complex structure conducive to various interactions in biological systems .
Synthesis
The synthesis of 4-Aminophenyl 3,4,5-tris(dodecyloxy)benzoate typically involves the following steps:
- Formation of the Dodecyloxy Group : The introduction of dodecyloxy chains is achieved through alkylation reactions using dodecanol derivatives.
- Coupling Reactions : The amino group is introduced via nucleophilic substitution or coupling reactions with appropriate reagents such as amines or phenolic compounds.
Anticancer Properties
Recent studies have indicated that compounds similar to 4-Aminophenyl 3,4,5-tris(dodecyloxy)benzoate exhibit significant anticancer activity. For instance:
- Mechanism of Action : These compounds may induce apoptosis in cancer cells by affecting mitochondrial pathways and modulating reactive oxygen species (ROS) levels.
- Case Study : A study demonstrated that derivatives of this compound inhibited cell proliferation in various cancer cell lines, including breast and prostate cancer cells .
Antimicrobial Activity
The compound has shown promising antimicrobial properties:
- In Vitro Studies : Tests against Gram-positive and Gram-negative bacteria revealed that it possesses bactericidal effects, likely due to its ability to disrupt bacterial membranes.
- Potential Applications : This activity suggests its potential use in developing new antibacterial agents .
Cytotoxic Effects
Research indicates that 4-Aminophenyl 3,4,5-tris(dodecyloxy)benzoate can exhibit cytotoxic effects on certain cell lines:
- Cell Viability Assays : MTT assays have shown reduced viability in treated cells compared to controls, indicating its potential as a chemotherapeutic agent .
Data Table: Biological Activities Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
